![molecular formula C8H4ClNO2S B12883301 4-Mercaptobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12883301.png)
4-Mercaptobenzo[d]oxazole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Mercaptobenzo[d]oxazole-2-carbonyl chloride typically involves the use of 2-aminophenol as a precursor . Various synthetic methodologies have been developed, including the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Industrial production methods often employ nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and efficiency .
Análisis De Reacciones Químicas
4-Mercaptobenzo[d]oxazole-2-carbonyl chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiol group into a sulfonyl group.
Reduction: Reducing agents can be used to convert the carbonyl chloride group into a corresponding alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Mercaptobenzo[d]oxazole-2-carbonyl chloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Mercaptobenzo[d]oxazole-2-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the specific biological system it is interacting with . The molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with cellular signaling pathways and protein synthesis machinery .
Comparación Con Compuestos Similares
4-Mercaptobenzo[d]oxazole-2-carbonyl chloride can be compared with other similar compounds in the benzoxazole family, such as:
Benzoxazole: A simpler structure with similar biological activities.
2-Mercaptobenzoxazole: Contains a thiol group, similar to this compound, but lacks the carbonyl chloride group.
Benzoxazole-2-carbonyl chloride: Similar structure but without the thiol group.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propiedades
Fórmula molecular |
C8H4ClNO2S |
|---|---|
Peso molecular |
213.64 g/mol |
Nombre IUPAC |
4-sulfanyl-1,3-benzoxazole-2-carbonyl chloride |
InChI |
InChI=1S/C8H4ClNO2S/c9-7(11)8-10-6-4(12-8)2-1-3-5(6)13/h1-3,13H |
Clave InChI |
GFWHNQRTODSHML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S)N=C(O2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


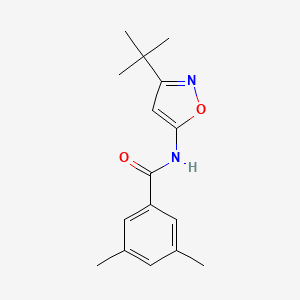
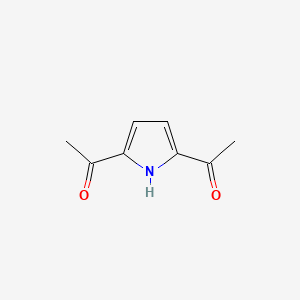
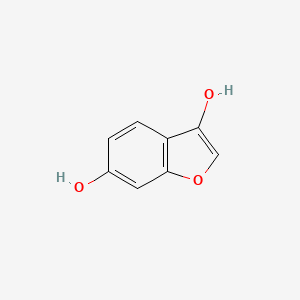
![8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione](/img/structure/B12883240.png)
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
![(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12883248.png)
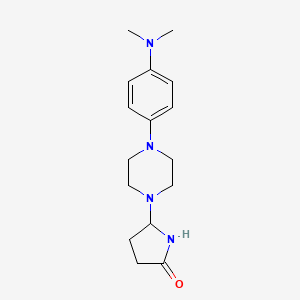
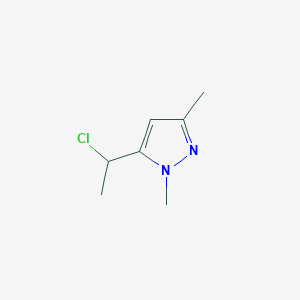
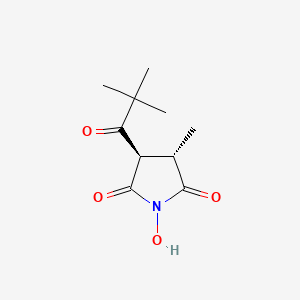
![2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12883270.png)
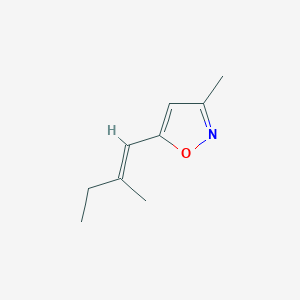
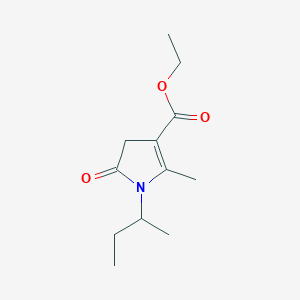
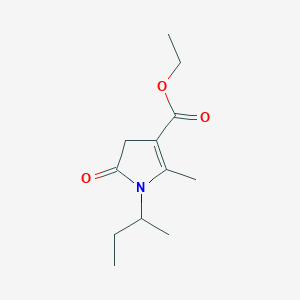
![4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline](/img/structure/B12883298.png)
